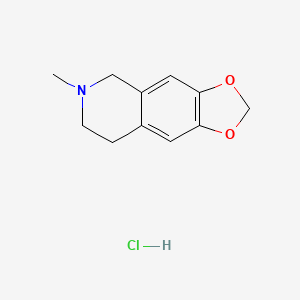
Hydrohydrastinine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrohydrastinine hydrochloride is a synthetic alkaloid derived from the hydrolysis of hydrastine, a naturally occurring compound found in the plant Hydrastis canadensis (goldenseal). It is known for its strong stimulating action on the uterus and has been employed as a hemostatic agent, particularly in abnormal uterine conditions .
Preparation Methods
Hydrohydrastinine hydrochloride can be synthesized through various methods, primarily involving the oxidative splitting of hydrastine hydrochloride with nitric acid. This process yields hydrohydrastinine in good quantities . Industrial production methods typically involve the use of hydrastine, berberine, or narcotine as starting materials .
Chemical Reactions Analysis
Hydrohydrastinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, particularly involving halogen atoms
Common reagents used in these reactions include nitric acid for oxidation and hydrazine hydrate for nucleophilic substitution . Major products formed from these reactions include various derivatives of hydrohydrastinine .
Scientific Research Applications
Hydrohydrastinine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of hydrohydrastinine hydrochloride involves its direct action on the smooth muscle of the uterus, causing contractions. It also acts through sympathetic innervation, leading to increased amplitude of contractions . The molecular targets and pathways involved include the smooth muscle cells and their associated receptors .
Comparison with Similar Compounds
Hydrohydrastinine hydrochloride can be compared with other similar compounds such as:
Cotarnine: Another alkaloid with similar hemostatic properties.
Hydrastine: The parent compound from which hydrohydrastinine is derived.
Berberine: A related alkaloid used in various medicinal applications.
This compound is unique due to its strong uterine stimulating action and its historical use as a hemostatic agent .
Properties
CAS No. |
5985-04-6 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-3-2-8-4-10-11(14-7-13-10)5-9(8)6-12;/h4-5H,2-3,6-7H2,1H3;1H |
InChI Key |
VVTDRPAONFOQAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1)OCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate](/img/structure/B12298491.png)
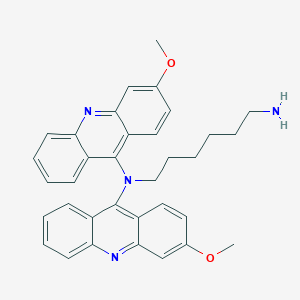
![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)
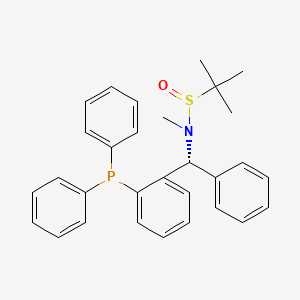
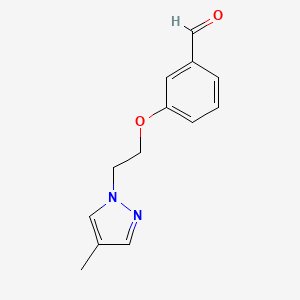
![2-[[6-[(2-Amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B12298521.png)
![1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)
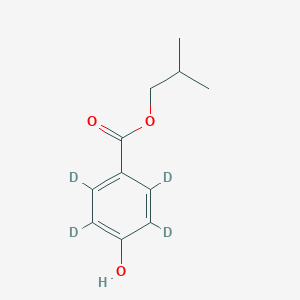

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)
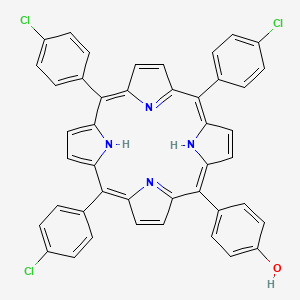
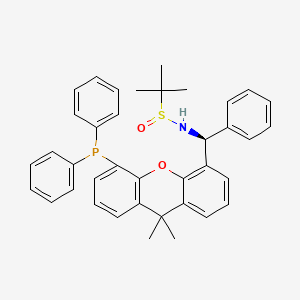
![2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B12298559.png)
